molecular formula C18H17O4- B12325463 Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)-(9CI)

Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)-(9CI)

Cat. No.: B12325463
M. Wt: 297.3 g/mol
InChI Key: ZXEOHROMGBZHPE-MRXNPFEDSA-M
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Description

Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- (9CI) is a chemical compound with the molecular formula C18H17O4 and a molecular weight of 297.3252 . This compound is characterized by the presence of a butanedioic acid backbone with phenylmethyl groups attached to both ends. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- typically involves the esterification of butanedioic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:

Butanedioic acid+Benzyl alcoholButanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester+Water\text{Butanedioic acid} + \text{Benzyl alcohol} \rightarrow \text{Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester} + \text{Water} Butanedioic acid+Benzyl alcohol→Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which can further participate in various biochemical processes. The phenylmethyl groups may also interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, methyl ester: Similar structure but with methyl groups instead of phenylmethyl groups.

    Butanedioic acid, ethyl ester: Contains ethyl groups instead of phenylmethyl groups.

    Butanedioic acid, (phenylmethyl)-, 1-methyl ester: One phenylmethyl group replaced with a methyl group.

Uniqueness

Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester is unique due to the presence of two phenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H17O4-

Molecular Weight

297.3 g/mol

IUPAC Name

(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/p-1/t16-/m1/s1

InChI Key

ZXEOHROMGBZHPE-MRXNPFEDSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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